tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate
Description
tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate is a carbamate-protected piperidine derivative characterized by a pivaloyl (trimethylacetyl) group at the 1-position of the piperidine ring and a tert-butoxycarbonyl (Boc) carbamate group on the methylene side chain. This compound is structurally designed for applications in medicinal chemistry, where the Boc group serves as a protective moiety for amines during multi-step syntheses, while the pivaloyl group enhances steric bulk and metabolic stability .
Properties
IUPAC Name |
tert-butyl N-[[1-(2,2-dimethylpropanoyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-15(2,3)13(19)18-9-7-12(8-10-18)11-17-14(20)21-16(4,5)6/h12H,7-11H2,1-6H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBDRFVMTXZYPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117668 | |
| Record name | Carbamic acid, N-[[1-(2,2-dimethyl-1-oxopropyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286275-67-9 | |
| Record name | Carbamic acid, N-[[1-(2,2-dimethyl-1-oxopropyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286275-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-(2,2-dimethyl-1-oxopropyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate typically involves the reaction of pivaloyl chloride with piperidine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary protecting group for amines, enabling selective reactivity at other sites. Deprotection typically occurs under acidic conditions:
Mechanistic Insight : Protonation of the carbamate oxygen weakens the C–O bond, releasing CO₂ and forming the tert-butyl cation, which is stabilized by the solvent. The free amine is liberated as its conjugate acid, which can be neutralized to yield the primary amine .
Hydrolysis of the Pivaloyl Group
The pivaloyl (2,2-dimethylpropanoyl) group exhibits resistance to hydrolysis due to steric hindrance but can be cleaved under forcing conditions:
Limitations : Complete hydrolysis requires prolonged heating, and competing decomposition may occur.
Nucleophilic Substitution at the Piperidine Nitrogen
The secondary amine (after Boc deprotection) undergoes alkylation or sulfonation:
Key Observation : Steric hindrance from the pivaloyl group slows reaction kinetics, necessitating excess reagents .
Functionalization via Cross-Coupling Reactions
The carbamate moiety participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Reagents/Catalysts | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki–Miyaura Coupling | Aryl boronic acid, Pd(PPh₃)₄, Cs₂CO₃ | Biaryl-substituted carbamate | 60-70% |
Note : The Boc group remains intact under these conditions, enabling selective arylations .
Stability and Side Reactions
Scientific Research Applications
Overview
tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate, with the CAS number 1286275-67-9, is a carbamate derivative that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems, making it a candidate for therapeutic applications.
Pharmacological Research
- Toll-like Receptor Modulation : Research indicates that compounds similar to this compound may act as antagonists for Toll-like receptors (TLR7/8). These receptors are critical in the immune response, and modulation can lead to therapeutic strategies for autoimmune diseases and cancer therapies .
- Neuropharmacology : The piperidine structure is often associated with neuroactive compounds. Studies are exploring its potential effects on neurotransmitter systems, which could lead to treatments for neurological disorders .
Synthesis and Chemical Reactions
- The compound can be synthesized using various methods, including reactions involving potassium carbonate in solvents like dioxane or N,N-dimethylacetamide (DMA) under controlled conditions. Such synthetic routes are essential for producing derivatives for further pharmacological testing .
Analytical Chemistry
- The compound serves as a standard in analytical methods such as LC-MS (Liquid Chromatography-Mass Spectrometry), which is crucial for studying its pharmacokinetics and metabolic pathways in biological systems .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
- Pivaloyl vs.
- Heteroaromatic Substitutents (): Bromopyridine and chloronicotinoyl groups introduce halogenated aromaticity, which is associated with improved binding affinity in kinase inhibitors or receptor antagonists .
Physicochemical and Pharmacokinetic Properties
Table 2: Physical Property Comparison
Key Insights :
- The pivaloyl group’s high lipophilicity likely reduces aqueous solubility, necessitating formulation adjustments for pharmaceutical use.
- Compounds with methoxyethyl substituents () exhibit balanced polarity, enhancing solubility while retaining membrane permeability .
Biological Activity
tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate is a compound of interest due to its potential biological activities, particularly in antimicrobial and neuroprotective applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 198.31 g/mol
- CAS Number : 73874-95-0
This compound features a piperidine ring, which is known for its biological activity, particularly in pharmacology.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. Notably, it has shown efficacy against:
- Gram-positive bacteria : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm).
- Mechanism of Action : The compound disrupts bacterial membrane potential, leading to cell death. This mechanism is characterized by the depolarization of the bacterial cytoplasmic membrane, which is crucial for maintaining cellular integrity and function .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| MRSA | 0.78 - 3.125 μg/mL | Bactericidal |
| VREfm | 0.78 - 3.125 μg/mL | Bactericidal |
| Staphylococcus epidermidis | Low concentrations effective | Bactericidal |
Neuroprotective Effects
In addition to its antimicrobial properties, this compound has been investigated for its neuroprotective effects , particularly in models of neurodegenerative diseases. One study indicated that a related compound exhibited protective effects against amyloid-beta (Aβ) toxicity in astrocytes, suggesting potential applications in Alzheimer's disease treatment .
Cytotoxicity and Selectivity
The selectivity of this compound towards bacterial cells over mammalian cells has been noted, with no significant hemolytic activity observed in tested cell lines such as MCR-5 (lung) and BJ fibroblasts (skin) . This selectivity is crucial for developing safe therapeutic agents.
Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against biofilm-forming strains of S. aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted established biofilms, which are notoriously difficult to treat with conventional antibiotics .
Q & A
Q. What are the standard synthetic routes for tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate?
Methodological Answer: The synthesis typically involves multi-step protection-deprotection strategies. A common approach includes:
- Step 1: Introduction of the carbamate group via reaction of piperidin-4-ylmethanamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
- Step 2: Pivaloylation of the piperidine nitrogen using pivaloyl chloride in the presence of a base (e.g., pyridine or DMAP) at 0–25°C .
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Key Reagents and Conditions Table:
| Step | Reagent/Condition | Role | Notes |
|---|---|---|---|
| 1 | Boc₂O, DCM, Et₃N | Boc protection | Exothermic reaction; monitor pH |
| 2 | Pivaloyl chloride, pyridine | Acylation | Moisture-sensitive; inert atmosphere recommended |
| 3 | Silica gel chromatography | Purification | Rf ~0.3 (hexane:EtOAc 3:1) |
Q. What purification techniques are recommended for this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with a hexane/ethyl acetate gradient (e.g., 4:1 to 1:1). Monitor fractions via TLC (visualization under UV or iodine vapor) .
- Recrystallization: Ethanol/water (7:3) is effective for removing polar byproducts. Cooling to −20°C improves crystal yield .
- HPLC: For high-purity requirements (e.g., >99%), reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients are used .
Advanced Research Questions
Q. How can discrepancies in NMR data during structural confirmation be resolved?
Methodological Answer:
- ¹H NMR Analysis: Compare observed peaks to expected splitting patterns. For example:
- tert-Butyl protons: Singlet at δ 1.40–1.45 ppm .
- Pivaloyl methyl groups: Singlet at δ 1.20–1.25 ppm .
- Piperidine CH₂: Multiplet at δ 2.70–3.10 ppm .
- Troubleshooting: If integration mismatches occur, verify reaction stoichiometry or assess for residual solvents (e.g., DCM at δ 5.32 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
- Cross-Validation: Confirm with ¹³C NMR (e.g., carbonyl carbons at δ 155–165 ppm) and HRMS (calculated for C₁₇H₃₀N₂O₃: [M+H]⁺ = 311.2334) .
Q. How can reaction yields be optimized during pivaloylation?
Methodological Answer:
- Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to accelerate acylation. Yields improve from ~60% to >85% .
- Solvent Optimization: Replace DCM with THF for better solubility of intermediates. Maintain temperatures at 0°C to minimize side reactions .
- Workflow Enhancements: Implement continuous flow synthesis (residence time: 30 min) for reproducible scale-up to 10–50 g .
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Short-Term Stability: Stable at −20°C under argon for 6 months. Avoid repeated freeze-thaw cycles .
- Hydrolytic Degradation: Susceptible to cleavage in acidic (pH < 3) or basic (pH > 10) conditions. Monitor via HPLC (retention time shift) .
- Light Sensitivity: Store in amber vials; UV exposure leads to 15% decomposition over 72 hours .
Q. How should conflicting spectral data be addressed in publications?
Methodological Answer:
- Multi-Technique Validation: Combine NMR, IR (C=O stretch at ~1700 cm⁻¹), and X-ray crystallography (if crystals form) .
- Collaborative Analysis: Compare data with published analogs (e.g., tert-butyl piperidine carbamates in ).
- Error Margins: Report HRMS deviations as ±2 ppm and NMR chemical shifts to two decimal places .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
